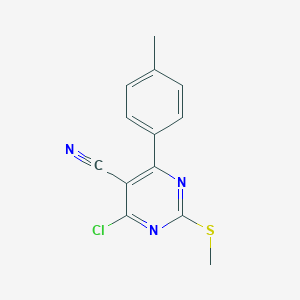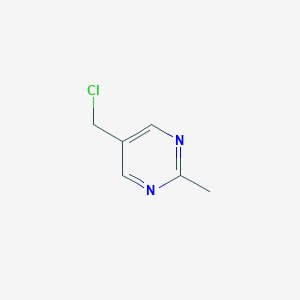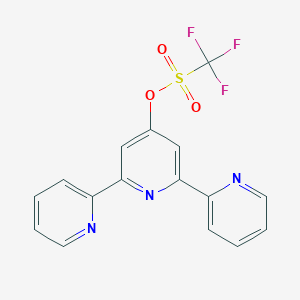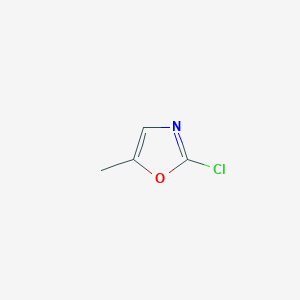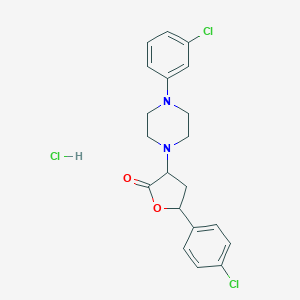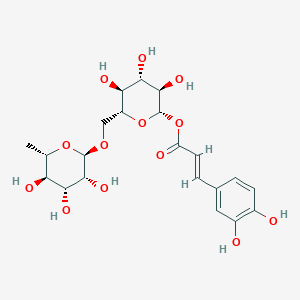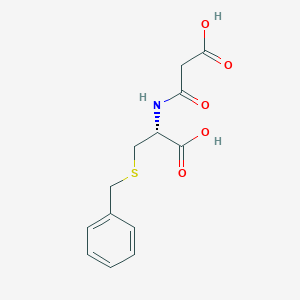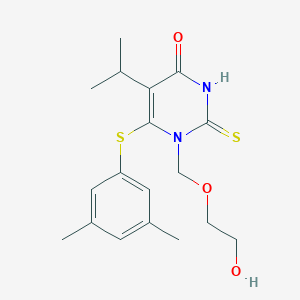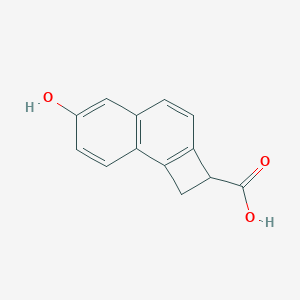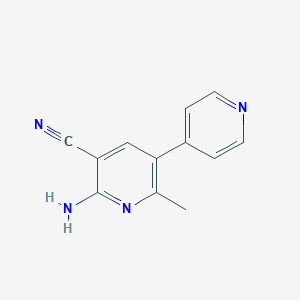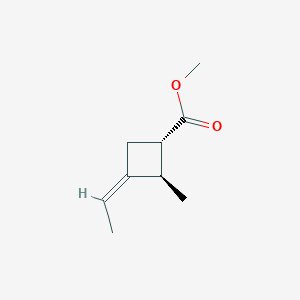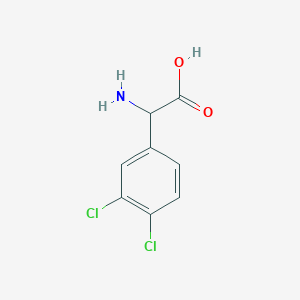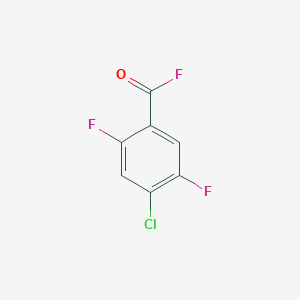
4-Chloro-2,5-difluorobenzoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2,5-difluorobenzoyl fluoride (CDFF) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDFF is a fluorinated benzoyl fluoride that is primarily used as a reactive intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The unique properties of CDFF make it an ideal candidate for scientific research in the field of medicinal chemistry, drug discovery, and chemical synthesis.
Mechanism Of Action
The mechanism of action of 4-Chloro-2,5-difluorobenzoyl fluoride is not well understood, but it is believed to involve the formation of covalent bonds with target molecules. 4-Chloro-2,5-difluorobenzoyl fluoride is a highly reactive molecule that can react with a variety of functional groups, including amines, alcohols, and thiols. The covalent bonding of 4-Chloro-2,5-difluorobenzoyl fluoride with target molecules can lead to the formation of stable complexes, which can have a variety of biological effects.
Biochemical And Physiological Effects
4-Chloro-2,5-difluorobenzoyl fluoride has been shown to have a variety of biochemical and physiological effects. 4-Chloro-2,5-difluorobenzoyl fluoride has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the nervous system. 4-Chloro-2,5-difluorobenzoyl fluoride has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.
Advantages And Limitations For Lab Experiments
4-Chloro-2,5-difluorobenzoyl fluoride has several advantages as a reagent for chemical synthesis and drug discovery. 4-Chloro-2,5-difluorobenzoyl fluoride is a highly reactive molecule that can be used to synthesize a variety of biologically active compounds. 4-Chloro-2,5-difluorobenzoyl fluoride is also relatively easy to synthesize and can be easily scaled up for industrial production. However, 4-Chloro-2,5-difluorobenzoyl fluoride is a highly toxic compound that requires careful handling and disposal. 4-Chloro-2,5-difluorobenzoyl fluoride can also react with a variety of functional groups, which can make it difficult to control the selectivity of the reaction.
Future Directions
There are several future directions for the research of 4-Chloro-2,5-difluorobenzoyl fluoride. One potential area of research is the development of new synthetic methods for the production of 4-Chloro-2,5-difluorobenzoyl fluoride. Another area of research is the development of new applications for 4-Chloro-2,5-difluorobenzoyl fluoride in drug discovery and chemical synthesis. 4-Chloro-2,5-difluorobenzoyl fluoride has already been shown to be an effective reagent for the synthesis of heterocyclic compounds, but there may be other applications for 4-Chloro-2,5-difluorobenzoyl fluoride that have not yet been explored. Finally, there is a need for further research into the mechanism of action of 4-Chloro-2,5-difluorobenzoyl fluoride, which could lead to the development of new drugs and therapeutic agents.
Conclusion:
In conclusion, 4-Chloro-2,5-difluorobenzoyl fluoride is a highly reactive molecule that has potential applications in drug discovery and chemical synthesis. 4-Chloro-2,5-difluorobenzoyl fluoride is a fluorinated benzoyl fluoride that is primarily used as a reactive intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 4-Chloro-2,5-difluorobenzoyl fluoride has been shown to have a variety of biochemical and physiological effects, making it a potential candidate for the development of new drugs and therapeutic agents. While 4-Chloro-2,5-difluorobenzoyl fluoride has several advantages as a reagent for chemical synthesis and drug discovery, it is also a highly toxic compound that requires careful handling and disposal. Further research into the synthesis, applications, and mechanism of action of 4-Chloro-2,5-difluorobenzoyl fluoride is needed to fully understand its potential in the field of medicinal chemistry.
Synthesis Methods
The synthesis of 4-Chloro-2,5-difluorobenzoyl fluoride involves the reaction of 4-chloro-2,5-difluoroaniline with phosphoryl chloride. The reaction proceeds through the formation of an intermediate, which is then treated with sodium fluoride to yield 4-Chloro-2,5-difluorobenzoyl fluoride. The overall synthesis of 4-Chloro-2,5-difluorobenzoyl fluoride is a straightforward and efficient process that can be easily scaled up for industrial production.
Scientific Research Applications
4-Chloro-2,5-difluorobenzoyl fluoride has been extensively studied for its potential applications in drug discovery and chemical synthesis. 4-Chloro-2,5-difluorobenzoyl fluoride is a reactive intermediate that can be used to synthesize a variety of biologically active compounds, including pharmaceuticals, agrochemicals, and other organic compounds. 4-Chloro-2,5-difluorobenzoyl fluoride has been shown to be an effective reagent for the synthesis of various heterocyclic compounds, which have potential applications in the treatment of cancer, infectious diseases, and other medical conditions.
properties
CAS RN |
132794-09-3 |
|---|---|
Product Name |
4-Chloro-2,5-difluorobenzoyl fluoride |
Molecular Formula |
C7H2ClF3O |
Molecular Weight |
194.54 g/mol |
IUPAC Name |
4-chloro-2,5-difluorobenzoyl fluoride |
InChI |
InChI=1S/C7H2ClF3O/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H |
InChI Key |
FECDFWHSCBRZQR-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1F)Cl)F)C(=O)F |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)F)C(=O)F |
synonyms |
4-CHLORO-2,5-DIFLUOROBENZOYL FLUORIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



